molecular formula C23H26N2O B5654725 1-(4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine

1-(4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine

Cat. No. B5654725
M. Wt: 346.5 g/mol
InChI Key: FXNDXWYKIGRCAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperazine derivatives, including compounds similar to "1-(4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine," often involves multi-step reactions that can include N-alkylation, reduction, and functional group modifications. A study by Mokrov et al. (2019) discusses the synthesis of a group of new 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines, highlighting the relationship between the structure of the triazaalkane linker and the compounds' activity, which may provide insights into the synthesis of related piperazine compounds (Mokrov et al., 2019).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is critical in determining their chemical and physical properties. The crystal structure of related compounds, such as those discussed by Chinthal et al. (2021), can provide valuable information on the arrangement of atoms, molecular conformations, and intermolecular interactions, which are essential for understanding the behavior and reactivity of these compounds (Chinthal et al., 2021).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including substitutions, additions, and redox reactions. The reactivity of these compounds can be influenced by the substituents on the piperazine ring and the nature of the functional groups present. The study by Yamaura et al. (1985) on the oxidative removal of the N-(4-methoxybenzyl) group on 2,5-piperazinediones with cerium(IV) diammonium nitrate provides insight into the oxidative reactivity of piperazine derivatives under mild conditions (Yamaura et al., 1985).

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O/c1-26-22-11-9-19(10-12-22)17-24-13-15-25(16-14-24)18-21-7-4-6-20-5-2-3-8-23(20)21/h2-12H,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNDXWYKIGRCAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.